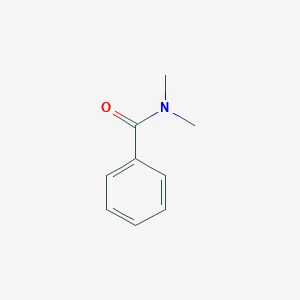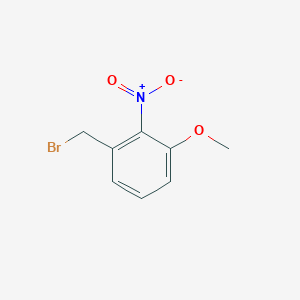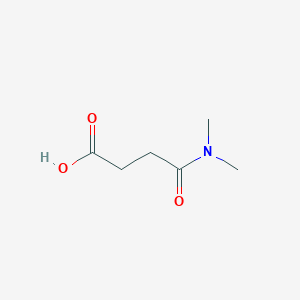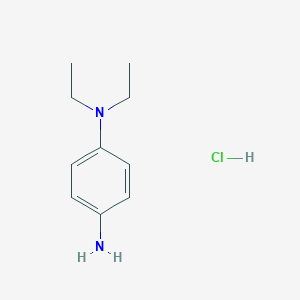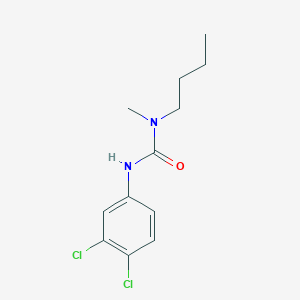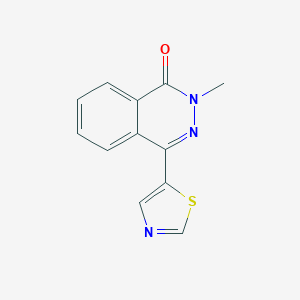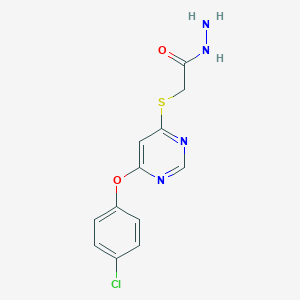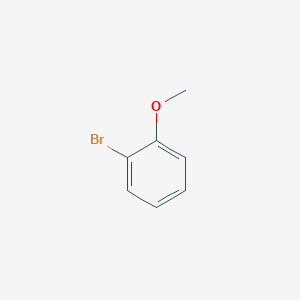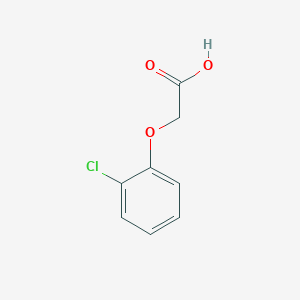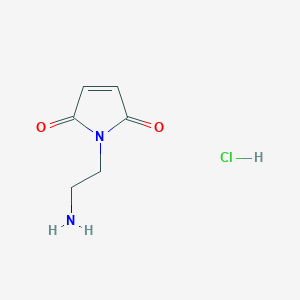
16-(9-Anthroyloxy)palmitoyl-coenzyme A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16-(9-Anthroyloxy)palmitoyl-coenzyme A: is a specialized derivative of palmitoyl-coenzyme A, which is an acyl-coenzyme A thioester. This compound is notable for its use as a fluorescent probe in biochemical assays, particularly in the study of fatty acid binding and metabolism. The anthroyloxy group attached to the palmitoyl chain enhances its utility in fluorescence-based detection methods.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves the esterification of palmitoyl-coenzyme A with 9-anthroic acid. The reaction typically requires the activation of the carboxyl group of 9-anthroic acid, which can be achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to prevent degradation of the coenzyme A moiety.
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to its specialized use in research rather than large-scale applications. the principles of esterification and purification using chromatography techniques would be applicable for scaling up the synthesis.
化学反应分析
Types of Reactions: 16-(9-Anthroyloxy)palmitoyl-coenzyme A primarily undergoes reactions typical of acyl-coenzyme A derivatives, including:
Hydrolysis: The thioester bond can be hydrolyzed by water or enzymatic action, releasing palmitic acid and coenzyme A.
Transesterification: The acyl group can be transferred to other molecules, facilitated by enzymes such as acyltransferases.
Oxidation and Reduction: The anthroyloxy group can participate in redox reactions, although this is less common in biological systems.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by water or enzymes like thioesterases.
Transesterification: Requires acyltransferase enzymes and suitable acceptor molecules.
Oxidation and Reduction: Involves oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed:
Hydrolysis: Palmitic acid and coenzyme A.
Transesterification: Various acylated products depending on the acceptor molecule.
Oxidation and Reduction: Modified anthroyloxy derivatives.
科学研究应用
16-(9-Anthroyloxy)palmitoyl-coenzyme A is extensively used in scientific research due to its fluorescent properties. Some key applications include:
Biochemistry: Studying fatty acid binding to proteins, particularly in the context of enzyme assays.
Cell Biology: Investigating the role of fatty acids in cellular metabolism and signaling pathways.
Medicine: Exploring the mechanisms of lipid-related diseases and potential therapeutic targets.
Industry: Used in the development of fluorescent probes for diagnostic assays and biochemical research tools.
作用机制
The primary mechanism of action of 16-(9-anthroyloxy)palmitoyl-coenzyme A involves its role as a substrate in enzymatic reactions. The compound binds to specific enzymes, such as acyltransferases, through its palmitoyl-coenzyme A moiety. The anthroyloxy group allows for fluorescence-based detection, enabling researchers to monitor the binding and activity of the compound in real-time. This makes it a valuable tool for studying enzyme kinetics and fatty acid metabolism.
相似化合物的比较
Palmitoyl-coenzyme A: The parent compound without the anthroyloxy group.
Stearoyl-coenzyme A: Another acyl-coenzyme A derivative with an 18-carbon fatty acid chain.
Oleoyl-coenzyme A: An acyl-coenzyme A derivative with an unsaturated 18-carbon fatty acid chain.
Uniqueness: 16-(9-Anthroyloxy)palmitoyl-coenzyme A is unique due to its fluorescent anthroyloxy group, which allows for real-time monitoring of biochemical reactions. This feature distinguishes it from other acyl-coenzyme A derivatives that lack such a functional group, making it particularly useful in research applications that require fluorescence-based detection.
属性
CAS 编号 |
129385-08-6 |
|---|---|
分子式 |
C52H74N7O19P3S |
分子量 |
1226.2 g/mol |
IUPAC 名称 |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI 键 |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
规范 SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
同义词 |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



